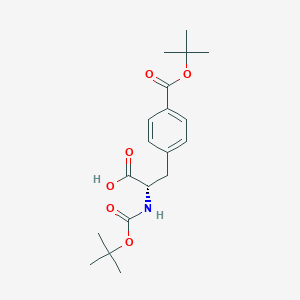
Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a protecting group to prevent unwanted reactions at the amino site during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine primarily undergoes deprotection reactions to remove the Boc group. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Coupling Reactions: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products Formed
The major product formed from the deprotection of this compound is L-phenylalanine, which can then be used in further peptide synthesis or other biochemical applications .
Scientific Research Applications
Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a key intermediate in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs .
In biology and medicine, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor-ligand binding. Its role in peptide synthesis makes it valuable for creating peptide libraries for drug discovery and development .
Mechanism of Action
The primary mechanism of action of Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine involves the protection of the amino group through the formation of a Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-L-phenylalanine: Uses a carbobenzyloxy (Cbz) group for amino protection.
Uniqueness
Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine is unique in its use of the Boc group, which provides a balance between stability and ease of removal. The Boc group is stable under basic conditions but can be easily removed using strong acids, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C19H27NO6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H27NO6/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI Key |
JQJBYNUASUPTSZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















